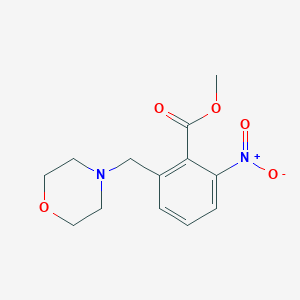
methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate
Overview
Description
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is an organic compound that belongs to the class of benzoates It features a morpholine ring attached to a benzoate structure, with a nitro group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group at the 6th position. This is followed by a Mannich reaction, where morpholine and formaldehyde are used to introduce the morpholin-4-ylmethyl group. The reaction conditions often involve the use of solvents like ethanol and DMF, and the mixture is typically heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(morpholin-4-ylmethyl)-benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 2-(piperidin-4-ylmethyl)-6-nitrobenzoate: Contains a piperidine ring instead of morpholine, which can affect its chemical properties and applications.
Uniqueness
Methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate is unique due to the presence of both the nitro group and the morpholine ring.
Properties
Molecular Formula |
C13H16N2O5 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-(morpholin-4-ylmethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O5/c1-19-13(16)12-10(3-2-4-11(12)15(17)18)9-14-5-7-20-8-6-14/h2-4H,5-9H2,1H3 |
InChI Key |
JOPMPYXEOLUEKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CN2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














